N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound characterized by its unique chemical structure. This compound features a benzo[d][1,3]dioxole moiety, a 3,4-dimethoxyphenyl group, and an acetamide functional group, making it a subject of interest in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzo[d][1,3]dioxol-5-ol and 3,4-dimethoxyphenylacetic acid.
Reaction Steps:
The benzo[d][1,3]dioxol-5-ol is first converted to its corresponding ethyl ether derivative.
The 3,4-dimethoxyphenylacetic acid is activated and then coupled with the ethyl ether derivative to form the final compound.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the benzo[d][1,3]dioxole ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions at the aromatic rings are possible, especially with electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution typically uses reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the benzo[d][1,3]dioxole ring.
Reduction Products: Reduced forms of the compound, potentially leading to different functional groups.
Substitution Products: Substituted derivatives at the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to receptors or enzymes, altering their activity, and influencing biological processes.
Comparison with Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide: Lacks the 3,4-dimethoxyphenyl group.
2-(3,4-dimethoxyphenyl)acetamide: Lacks the benzo[d][1,3]dioxol-5-yloxy group.
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with a different methoxy group position.
Uniqueness: The combination of benzo[d][1,3]dioxol-5-yloxy and 3,4-dimethoxyphenyl groups in this compound provides unique chemical and biological properties that distinguish it from similar compounds.
This compound's multifaceted applications and unique structure make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-22-15-5-3-13(9-17(15)23-2)10-19(21)20-7-8-24-14-4-6-16-18(11-14)26-12-25-16/h3-6,9,11H,7-8,10,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBZKKLJORQJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCOC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.